molecular formula C19H22N6O2S B2900661 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-62-3

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B2900661
CAS RN: 1014091-62-3
M. Wt: 398.49
InChI Key: MMNOZDIITHNGOC-UHFFFAOYSA-N
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Description

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine, also known as EPPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine acts as a competitive inhibitor of PKB by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, leading to the inhibition of cell growth and survival.
Biochemical and Physiological Effects
3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine is its specificity for PKB inhibition, which reduces the likelihood of off-target effects. However, 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has limited solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has not been extensively tested in animal models, and its long-term effects on human health are not yet known.

Future Directions

There are several future directions for research on 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. One potential direction is the development of more potent and selective PKB inhibitors based on the structure of 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine. Another direction is the investigation of the effects of 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine on other signaling pathways involved in cancer development and progression. Finally, the development of more effective delivery methods for 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine could improve its potential as a cancer therapy.

Synthesis Methods

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine can be synthesized using a combination of organic synthesis techniques, such as coupling reactions and condensation reactions. The most common method for synthesizing 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine involves the reaction of 4-ethylphenylsulfonyl piperazine with 6-bromo-1H-pyrazolo[3,4-b]pyridine in the presence of a palladium catalyst.

Scientific Research Applications

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been extensively studied for its potential applications in drug discovery and development. Specifically, 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to inhibit the activity of protein kinase B (PKB), a key signaling molecule involved in cell growth, survival, and metabolism. Inhibition of PKB can lead to the suppression of cancer cell growth, making 3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine a promising candidate for cancer therapy.

properties

IUPAC Name

3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2S/c1-2-16-4-6-17(7-5-16)28(26,27)24-14-12-23(13-15-24)18-8-9-19(22-21-18)25-11-3-10-20-25/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNOZDIITHNGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

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